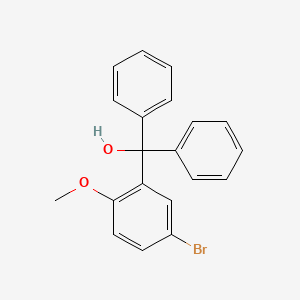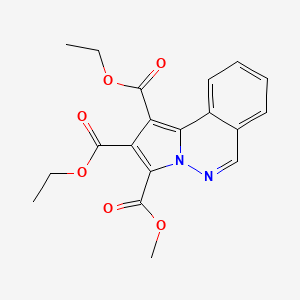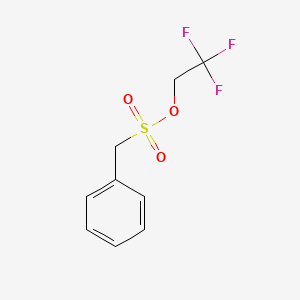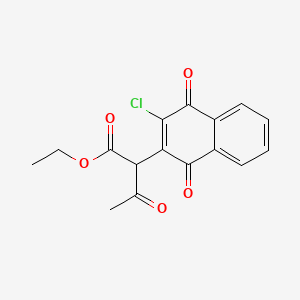
N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine is a chemical compound with the molecular formula C12H10N2O2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-aminopyrimidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole group.
Reduction: Reduced forms of the pyrimidinamine moiety.
Substitution: Substituted pyrimidinamine derivatives.
科学的研究の応用
N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine involves its interaction with specific molecular targets. The benzodioxole group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrimidinamine moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- N-(1,3-Benzodioxol-5-ylmethyl)-2-pyrimidinamine
- N-(1,3-Benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide
Uniqueness
N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine is unique due to its specific combination of a benzodioxole group and a pyrimidinamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
882866-10-6 |
|---|---|
分子式 |
C12H9N3O2 |
分子量 |
227.22 g/mol |
IUPAC名 |
(E)-1-(1,3-benzodioxol-5-yl)-N-pyrimidin-2-ylmethanimine |
InChI |
InChI=1S/C12H9N3O2/c1-4-13-12(14-5-1)15-7-9-2-3-10-11(6-9)17-8-16-10/h1-7H,8H2/b15-7+ |
InChIキー |
SMUJSDKILCPWTJ-VIZOYTHASA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/C3=NC=CC=N3 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide](/img/structure/B11939812.png)

![(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt](/img/structure/B11939830.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)
![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)



![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)



